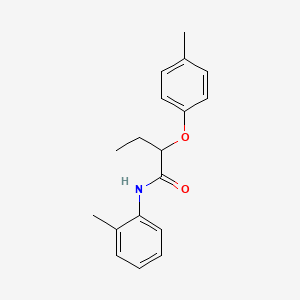
2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide, also known as MPMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Wirkmechanismus
2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can increase levels of endocannabinoids in the brain and peripheral tissues, leading to reduced pain and inflammation. It has also been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide in lab experiments is its selectivity for FAAH, which allows for more precise manipulation of endocannabinoid levels compared to other inhibitors. However, this compound has limited solubility in water and may require the use of organic solvents for experimental applications.
Zukünftige Richtungen
Future research on 2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide could explore its potential as a therapeutic agent for pain, anxiety, and other conditions. Additionally, further studies could investigate the effects of this compound on other physiological processes regulated by endocannabinoids, such as appetite and immune function. The development of more potent and selective FAAH inhibitors could also lead to improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide has been used in several scientific research studies due to its potential as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic potential in the treatment of pain, anxiety, and other conditions.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-17(21-15-11-9-13(2)10-12-15)18(20)19-16-8-6-5-7-14(16)3/h5-12,17H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNXHBCURWGANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-furamide](/img/structure/B4424397.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4424399.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B4424407.png)
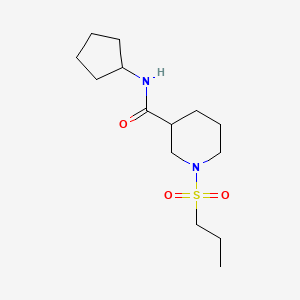
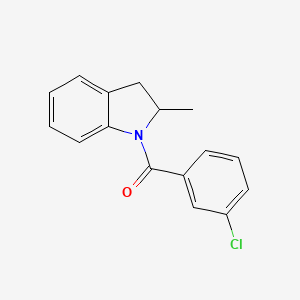
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4424419.png)
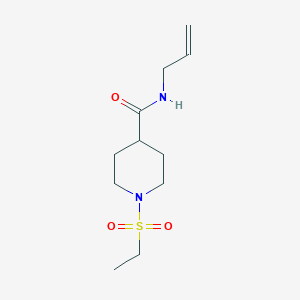
![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![methyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4424454.png)
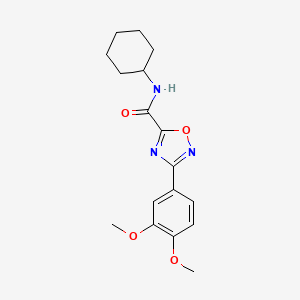
![methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate](/img/structure/B4424472.png)
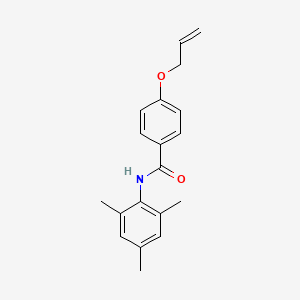
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)